REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[S:5]1[C:9]([C:10](O)=[O:11])=[CH:8][C:7]2[CH:13]=[CH:14][CH:15]=[CH:16][C:6]1=2>CN(C=O)C.C1(C)C=CC=CC=1>[S:5]1[C:9]([C:10]([Cl:3])=[O:11])=[CH:8][C:7]2[CH:13]=[CH:14][CH:15]=[CH:16][C:6]1=2
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C(=O)O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)Cl)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |